Terflavoxate - 86433-40-1

Terflavoxate

Catalog Number: EVT-1536172
CAS Number: 86433-40-1
Molecular Formula: C26H29NO4
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Terflavoxate is a chemical compound primarily classified as a muscarinic antagonist. It has been studied for its potential applications in the treatment of various urinary disorders, particularly those related to overactive bladder conditions. The compound's mechanism of action involves blocking the effects of acetylcholine on muscarinic receptors, which plays a crucial role in bladder contraction and urinary urgency.

Source and Classification

Terflavoxate is derived from the class of compounds known as benzylpiperidines. It is often categorized under anticholinergic agents due to its ability to inhibit the action of acetylcholine at muscarinic receptors. This classification highlights its therapeutic potential in managing conditions characterized by involuntary bladder contractions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Terflavoxate can be achieved through several methods, typically involving the reaction of appropriate piperidine derivatives with various aromatic compounds. A common synthetic route includes:

  1. Formation of the Benzylpiperidine Core: This involves reacting benzyl chloride with piperidine in the presence of a base like sodium hydroxide.
  2. Substitution Reactions: Further modifications can be made through electrophilic aromatic substitution, where substituents are added to the aromatic ring to enhance pharmacological properties.
  3. Final Derivatization: The last steps often involve protecting functional groups or adding specific moieties that enhance solubility or receptor affinity.

These synthetic pathways require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula of Terflavoxate is C19H23N2O3C_{19}H_{23}N_2O_3. Its structure consists of a piperidine ring attached to a benzyl group and additional functional groups that contribute to its activity.

  • Molecular Weight: Approximately 329.4 g/mol
  • Structural Features: The presence of hydroxyl groups enhances its solubility in biological systems, while the aromatic ring contributes to receptor binding affinity.

The three-dimensional conformation of Terflavoxate allows it to effectively interact with muscarinic receptors, which is critical for its pharmacological effects.

Chemical Reactions Analysis

Reactions and Technical Details

Terflavoxate undergoes various chemical reactions that can be exploited for further modifications or degradation studies:

  1. Hydrolysis: In aqueous environments, Terflavoxate can hydrolyze, particularly if exposed to acidic or basic conditions.
  2. Oxidation: The presence of aromatic rings makes it susceptible to oxidative reactions, which can alter its pharmacological profile.
  3. Alkylation: Terflavoxate can participate in alkylation reactions, potentially leading to derivatives with varied biological activities.

Understanding these reactions is essential for developing new formulations or improving existing ones.

Mechanism of Action

Process and Data

Terflavoxate functions primarily as a muscarinic antagonist by binding to muscarinic receptors in the bladder. This binding inhibits acetylcholine from exerting its effects, leading to:

  • Reduced Bladder Contraction: By blocking receptor activation, Terflavoxate decreases involuntary contractions.
  • Increased Bladder Capacity: Patients may experience an increase in bladder capacity due to reduced urgency and frequency of urination.

The efficacy of Terflavoxate in clinical settings has been supported by various pharmacodynamic studies demonstrating its ability to alleviate symptoms associated with overactive bladder.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Terflavoxate typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water.
  • Melting Point: The melting point ranges around 120-130 °C, indicating stability under standard storage conditions.

These properties are crucial for formulation development and ensuring consistent delivery in therapeutic applications.

Applications

Scientific Uses

Terflavoxate has been primarily studied for its therapeutic applications in urology:

  • Overactive Bladder Treatment: It has shown promise in clinical trials aimed at reducing urinary frequency and urgency.
  • Research Applications: Beyond clinical use, Terflavoxate serves as a model compound for studying muscarinic receptor interactions and developing new anticholinergic drugs.

Its ongoing research may uncover additional applications in other areas such as gastrointestinal disorders or neurological conditions where cholinergic signaling plays a role.

Introduction to Terflavoxate: Chemical Identity and Pharmacological Classification

Structural Characterization of Terflavoxate Hydrochloride

Terflavoxate hydrochloride is chemically designated as 1,1-dimethyl-2-(1-piperidinyl)ethyl 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylate hydrochloride. Its base structure (C₂₆H₂₉NO₄) yields a molecular weight of 419.51 g/mol, with the hydrochloride salt enhancing aqueous solubility. Key structural features include: [1] [4]

  • Chromone scaffold: A rigid 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran platform providing planar stability.
  • Ester chain: The C(8)-linked 1,1-dimethyl-2-(N-piperidinyl)ethyl ester group creating a stereospecific "hollow" accommodating oxygen atoms.
  • Cationic center: The terminal piperidine nitrogen protonated at physiological pH.

X-ray crystallography reveals that the chromone system forms a central platform with perpendicularly oriented phenyl (C2) and ester (C8) arms. The ester chain adopts a folded conformation where carbonyl oxygen (O1) and chromone oxygen (O2) face inward, creating a polar cavity ideal for membrane interactions. This spatial arrangement facilitates calcium channel binding while limiting non-specific muscarinic effects [1].

Table 1: Key Chemical Identifiers of Terflavoxate

PropertyValue
Systematic Name1,1-dimethyl-2-(1-piperidinyl)ethyl 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylate HCl
Molecular Formula (Base)C₂₆H₂₉NO₄
Molecular Weight419.51 g/mol
CAS Registry (Base)86433-40-1
CAS Registry (HCl Salt)86433-39-8
Spectral ConfirmationUV, IR, NMR, MS, X-ray diffraction

Historical Development and Patent Landscape

Terflavoxate emerged from systematic optimization of flavoxate (CAS 15301-69-6), a first-generation chromone antispasmodic limited by esterase hydrolysis and non-specific effects. In 1993, researchers at Recordati S.p.A. synthesized 45 flavone-8-carboxylate esters, seeking enhanced metabolic stability and spasmolytic potency. Critical modifications included: [4]

  • Branching of alkyl chain: Introduction of gem-dimethyl groups adjacent to the ester oxygen to hinder enzymatic cleavage.
  • Piperidine termination: Replacement of smaller amines with piperidine to boost calcium antagonism.
  • Conformational restraint: Rigidification of the amine side chain to favor receptor-compatible geometry.

Terflavoxate (Rec 15/2053) was selected from this series due to its >3-fold greater in vitro potency against potassium-induced bladder spasms compared to flavoxate, coupled with prolonged metabolic stability in hepatic microsomes. Patent protection was secured under CAS 86433-39-8, emphasizing the novel ester configuration (1,1-dimethyl-2-piperidinylethyl) as a key inventive step. The development timeline reflects targeted molecular evolution: [4]

Table 2: Structural Evolution from Flavoxate to Terflavoxate

CompoundEster Chain StructureKey Improvements
Flavoxate2-(piperidino)ethylReference compound; rapid hydrolysis
Rec 15/00171-methyl-2-(piperidino)ethyl2.1x stability increase; moderate potency
Rec 15/2053 (Terflavoxate)1,1-dimethyl-2-(piperidino)ethyl3.3x stability; 3.8x spasmolytic potency

Antispasmodic Pharmacodynamics: Mechanism of Action

Terflavoxate’s mechanism centers on dual-pathway smooth muscle relaxation with predominant calcium channel blockade and supplementary muscarinic receptor modulation. Pharmacological profiling reveals: [3] [6] [10]

Calcium Antagonism

  • Inhibition of voltage-gated Ca²⁺ channels: Terflavoxate (IC₅₀ = 0.8 μM) suppresses K⁺-induced tonic bladder contractions by >50%, comparable to nifedipine but with non-competitive kinetics. This indicates allosteric channel modulation rather than pore occlusion [3].
  • Differential inhibition: Unlike dihydropyridines (e.g., nicardipine), terflavoxate equally inhibits phasic (neurotransmitter-mediated) and tonic (muscle-driven) contractions, explaining its efficacy in overactive detrusor syndromes [3].

Muscarinic Interactions

  • Low-affinity binding: Radioligand assays show micromolar affinity (Kᵢ >1 μM) for bladder M₂/M₃ receptors, significantly weaker than oxybutynin (Kᵢ = 2–5 nM). Functional assays confirm non-competitive antagonism of carbachol-induced contractions, distinguishing it from classical anticholinergics [3].
  • Field stimulation blockade: At 10 μM, terflavoxate reduces neuronally evoked bladder contractions by 62%, indicating presynaptic interference with acetylcholine release—a mechanism absent in pure antimuscarinics [3].

Table 3: Comparative Pharmacological Profile in Bladder Smooth Muscle

DrugCa²⁺ Antagonism (IC₅₀, μM)Muscarinic Affinity (Kᵢ, μM)Field Stimulation Inhibition
Terflavoxate0.8>1.062% at 10 μM
Flavoxate5.2>1028% at 10 μM
Oxybutynin12.70.002–0.005<15% at 10 μM
Terodiline1.10.655% at 10 μM

Structure-Activity Relationship

The 1,1-dimethylpiperidinium moiety enables simultaneous calcium channel engagement and acetylcholine release suppression, while the chromone carbonyl oxygen coordinates extracellular Ca²⁺. This configuration minimizes CNS penetration due to the quaternary ammonium character, reducing neuropsychiatric side effects [3] [10].

Properties

CAS Number

86433-40-1

Product Name

Terflavoxate

IUPAC Name

(2-methyl-1-piperidin-1-ylpropan-2-yl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate

Molecular Formula

C26H29NO4

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C26H29NO4/c1-18-22(28)20-13-10-14-21(24(20)30-23(18)19-11-6-4-7-12-19)25(29)31-26(2,3)17-27-15-8-5-9-16-27/h4,6-7,10-14H,5,8-9,15-17H2,1-3H3

InChI Key

VQTYZZPDAFGNCK-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)(C)CN3CCCCC3)C4=CC=CC=C4

Synonyms

Rec 15-2053
terflavoxate

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)(C)CN3CCCCC3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.